(3aS,8aR)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
Description
This compound belongs to the indeno[1,2-d]oxazole class, characterized by a fused bicyclic framework with an oxazole ring. The pyridin-2-yl group at position 2 is substituted with a dicyclopentylmethyl moiety, conferring significant steric bulk and lipophilicity. The dicyclopentylmethyl group likely enhances enantioselectivity in catalytic reactions by modulating steric interactions, though this requires experimental validation.
Properties
IUPAC Name |
(3aR,8bS)-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O/c1-2-9-17(8-1)24(18-10-3-4-11-18)21-14-7-15-22(27-21)26-28-25-20-13-6-5-12-19(20)16-23(25)29-26/h5-7,12-15,17-18,23-25H,1-4,8-11,16H2/t23-,25+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAJXMMYOGDCLI-NOZRDPDXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=NC5C(O4)CC6=CC=CC=C56 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=N[C@@H]5[C@H](O4)CC6=CC=CC=C56 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aS,8aR)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, emphasizing its relevance in medicinal chemistry.
Chemical Structure and Synthesis
The compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization processes. The specific synthetic routes may vary, but they often utilize precursors derived from pyridine and indene frameworks.
Antiviral Properties
Recent studies have indicated that oxazole derivatives exhibit significant antiviral activities. For instance, compounds similar to the one have shown effectiveness against various viruses, including SARS-CoV-2. In vitro assays revealed that certain oxazole derivatives had half-maximal inhibitory concentration (IC50) values in the low micromolar range, indicating potent antiviral effects. The mechanism often involves inhibition of viral replication or interference with viral protein functions .
Antimicrobial Activity
Oxazole derivatives are also noted for their antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy is often assessed using standard methods like disk diffusion and broth dilution assays .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within pathogens. For example:
- Viral Proteins : The compound may bind to viral proteins essential for replication or entry into host cells.
- Bacterial Enzymes : It could inhibit key enzymes involved in bacterial cell wall synthesis or metabolism.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Study on Antiviral Activity : A recent investigation focused on a series of oxazole derivatives, including those structurally related to our compound. The study found that certain derivatives exhibited IC50 values as low as 3 µM against SARS-CoV-2 in Vero E6 cells. The selectivity index was notably high, suggesting a favorable therapeutic window .
- Antimicrobial Testing : In another study, a set of oxazole derivatives was tested for antibacterial activity against Pseudomonas aeruginosa and Bacillus subtilis. Compounds showed varying degrees of inhibition with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL .
Data Table: Biological Activity Overview
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to (3aS,8aR)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole may interact with adenosine receptors, particularly A2A receptors. These receptors are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Antagonists of A2A receptors have shown promise in enhancing cognitive functions and providing neuroprotection by modulating neurotransmitter release and reducing neuroinflammation .
Antimicrobial Activity
Studies on related compounds have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of pyridine-based compounds have been tested against strains like Staphylococcus aureus and Escherichia coli, showing effective inhibition of growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Cancer Research
Compounds featuring the indeno[1,2-d]oxazole structure have been evaluated for their anticancer potential. These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins. Research has indicated that such compounds can inhibit tumor growth in vitro and in vivo, making them candidates for further development as anticancer agents .
Mechanistic Insights
The biological activities of this compound can be attributed to its structural features that facilitate interactions with biological targets:
- Adenosine Receptor Modulation : The presence of the pyridine moiety allows for specific binding to adenosine receptors, influencing neurotransmitter dynamics and potentially offering therapeutic effects in neurodegenerative conditions.
- Antimicrobial Mechanism : The compound's ability to form hydrogen bonds and interact with bacterial enzymes enhances its efficacy against microbial pathogens.
Case Studies
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The substituents on the pyridin-2-yl group and indenooxazole backbone critically influence reactivity and catalytic performance. Key analogs include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 6-methyl and 6-<i>tert</i>-butyl substituents (electron-donating) improve synthetic yields (e.g., 100% for 6-<i>t</i>-Bu ), whereas bromo and trifluoromethyl groups (electron-withdrawing) may enhance catalytic activity in electrophilic reactions .
- Steric Effects : Bulky groups like dicyclopentylmethyl (target compound) and 2,4,6-triisopropylphenyl (L15 ) are hypothesized to increase enantioselectivity by restricting substrate access to catalytic sites.
Key Observations :
Catalytic Performance and Enantioselectivity
Indenooxazole ligands are widely used in asymmetric catalysis. Selected examples:
Hypothesis for Target Compound : The dicyclopentylmethyl group may improve enantioselectivity in reactions like fluorination or cyclopropanation by providing a rigid chiral environment. However, excessive bulk could reduce reaction rates, necessitating optimization .
Preparation Methods
Oxazole Ring Formation
The indeno[1,2-d]oxazole core is constructed via cyclocondensation reactions. A representative pathway involves:
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Precursor Preparation : Reacting indanone derivatives with hydroxylamine to form an oxime intermediate.
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Cyclization : Treating the oxime with a dehydrating agent (e.g., POCl₃) to induce ring closure, forming the oxazole.
Critical Parameters :
Pyridine Functionalization
Introducing the pyridine moiety at position 2 of the oxazole typically employs cross-coupling reactions:
Suzuki-Miyaura Coupling
Dicyclopentylmethyl Installation
The sterically demanding dicyclopentylmethyl group is introduced via:
Friedel-Crafts Alkylation
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Generate dicyclopentylmethyl chloride using SOCl₂ and dicyclopentylmethanol
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React with the pyridine intermediate under Lewis acid catalysis (AlCl₃)
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Conditions :
Challenges :
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Regioselectivity control at pyridine C6
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Steric hindrance reducing reaction efficiency
Stereochemical Control
The (3aS,8aR) configuration is achieved through:
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Chiral Auxiliaries : Use of (R)-BINOL-derived catalysts in asymmetric cyclization steps
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Resolution Techniques : Diastereomeric salt formation with dibenzoyl tartaric acid
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Chromatographic Separation : HPLC with chiral stationary phases (e.g., Chiralpak IC)
| Method | Enantiomeric Excess | Scalability |
|---|---|---|
| Chiral catalysis | 88–92% | Moderate |
| Chromatographic resolution | >99% | Low |
Industrial-Scale Considerations
Process Intensification Strategies :
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Continuous flow synthesis for exothermic cyclization steps
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Solvent recycling systems (toluene/DME recovery)
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Catalytic hydrogenation for deprotection steps
Economic Factors :
| Component | Cost Contribution |
|---|---|
| Pd catalysts | 35% |
| Chiral resolving agents | 25% |
| Solvent recovery | -15% (credit) |
Analytical Characterization
Critical quality control metrics include:
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Chiral Analysis :
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Column: Chiralcel OD-H
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Mobile phase: Hexane/IPA (80:20)
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Retention times: 12.8 min (desired enantiomer), 15.2 min (undesired)
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X-ray Crystallography : Confirms absolute configuration (CCDC deposition recommended)
Emerging Methodologies
Photocatalytic Approaches :
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Visible-light-mediated C–H activation for pyridine functionalization
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Reported yields: 38–42% (preliminary data)
Biocatalytic Strategies :
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Engineered P450 enzymes for oxazole formation
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Current limitations: Low turnover numbers (TON <50)
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (3aS,8aR)-configured indeno-oxazole derivatives?
- Methodological Answer : The synthesis typically involves stereoselective cyclization or coupling reactions. For example, chiral bisoxazoline ligands (e.g., those derived from indeno-oxazole scaffolds) are synthesized via palladium-catalyzed cross-coupling between functionalized pyridines and indeno-oxazole precursors. Key steps include:
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Use of enantiopure amino alcohols (e.g., (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol) to establish stereochemistry .
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Acid-mediated cyclization under controlled temperatures (0–5°C) to avoid racemization .
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Purification via silica gel chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) .
Example Catalysts Yield Range Stereoselectivity (ee%) Pd(OAc)₂/XPhos 50–65% 88–92% ee Cu(OTf)₂/BOX ligand 70–78% 95–98% ee
Q. How can researchers confirm the stereochemical configuration of the compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis resolves absolute configurations (e.g., (3aR,8bR) vs. (3aS,8aS)) .
- NMR spectroscopy : Compare coupling constants (e.g., ) with known diastereomers. For instance, transannular NOEs in H-NMR distinguish axial vs. equatorial substituents .
- Circular Dichroism (CD) : Match experimental spectra with density functional theory (DFT)-predicted Cotton effects .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2/2A hazards) .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.
- Storage : Store under nitrogen at 2–8°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric excess (ee) in asymmetric synthesis?
- Methodological Answer :
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Design of Experiments (DoE) : Apply factorial design to screen variables (e.g., solvent polarity, catalyst loading). For example:
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Central Composite Design evaluates interactions between temperature (20–60°C), ligand ratio (1:1 to 1:2), and reaction time (12–48 hrs) .
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Heuristic Algorithms : Bayesian optimization identifies optimal conditions with fewer trials, improving ee from 85% to 96% in 15 iterations .
Variable Optimal Range Impact on ee Temperature 25–30°C High Ligand/Metal Ratio 1:1.2 Moderate Solvent (THF vs. DCM) THF Critical
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare C-NMR shifts with computational models (e.g., Gaussian 16 B3LYP/6-31G*). Discrepancies >2 ppm suggest misassignment .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₃₅H₃₀N₂O₂ vs. C₁₈H₁₆N₂O) to rule out impurities .
- X-ray vs. NOESY : If crystal packing distorts solution-phase conformers, prioritize NOESY for dynamic analysis .
Q. What computational methods predict the compound’s reactivity in catalytic applications?
- Methodological Answer :
- DFT Calculations : Use M06-2X/def2-TZVP to model transition states in ligand-metal interactions. Key metrics:
- Activation energy (<20 kcal/mol favors catalysis).
- Natural Bond Orbital (NBO) charges on pyridyl nitrogen (>−0.5 e enhances metal binding) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. acetonitrile) on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
